(2R,3R,4R,5R)-2-((BIS(4-METHOXYPHENYL)(PHENYL)METHOXY)METHYL)-4-(2-METHOXYETHOXY)-5-(5-METHYL-2,4-DI
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Overview
Description
2’-O-MOE-5MeU-3’-phosphoramidite is a modified nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound features a 2’-O-methoxyethyl (MOE) group and a 5-methyluridine (5MeU) base, which provide enhanced duplex stability, significant nuclease resistance, and relatively low toxicity . These properties make it an attractive candidate for therapeutic applications, particularly in the development of antisense oligonucleotides and small interfering RNA (siRNA) therapies .
Preparation Methods
The synthesis of 2’-O-MOE-5MeU-3’-phosphoramidite involves several steps, starting with the protection of the nucleoside base and the ribose sugar. The 2’-O-methoxyethyl group is introduced to the ribose ring, followed by the protection of the 5-methyluridine base. The final step involves the addition of the phosphoramidite group to the 3’-position of the nucleoside . Industrial production methods typically involve automated oligonucleotide synthesizers, which ensure high efficiency and consistency in the synthesis process .
Chemical Reactions Analysis
2’-O-MOE-5MeU-3’-phosphoramidite undergoes various chemical reactions, including:
Common reagents used in these reactions include iodine for oxidation, and various acids or bases for deprotection . The major products formed from these reactions are the desired oligonucleotides with enhanced stability and nuclease resistance .
Scientific Research Applications
2’-O-MOE-5MeU-3’-phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mechanism of Action
The mechanism of action of 2’-O-MOE-5MeU-3’-phosphoramidite involves its incorporation into oligonucleotides, which then interact with target nucleic acids. The 2’-O-methoxyethyl group enhances the stability of the oligonucleotide duplex and increases resistance to nuclease degradation . This allows the oligonucleotide to effectively bind to its target mRNA or DNA, leading to the inhibition of gene expression or the degradation of the target nucleic acid .
Comparison with Similar Compounds
2’-O-MOE-5MeU-3’-phosphoramidite is similar to other modified nucleoside phosphoramidites, such as 2’-O-methyl (2’-OMe) and 2’-fluoro (2’-F) phosphoramidites . it offers several unique advantages:
Enhanced Stability: The 2’-O-methoxyethyl group provides greater duplex stability compared to 2’-OMe and 2’-F modifications.
Nuclease Resistance: The MOE modification offers significant resistance to nuclease degradation, making it more suitable for therapeutic applications.
Low Toxicity: 2’-O-MOE-5MeU-3’-phosphoramidite exhibits relatively low toxicity, which is beneficial for in vivo applications.
Similar compounds include:
- 2’-O-methyl-5-methyluridine-3’-phosphoramidite
- 2’-fluoro-5-methyluridine-3’-phosphoramidite
- 2’-O-methoxyethyl-adenosine-3’-phosphoramidite
These compounds share similar properties but differ in their specific modifications and applications.
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRRKZDUDXHJNC-KZQAAKLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H55N4O10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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